2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetamide
Overview
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetamide” is a chemical compound with the molecular formula C12H8ClF3N2OS . It is a complex organic compound that contains several functional groups, including a pyridine ring, a thiophene ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H8ClF3N2OS . It contains a pyridine ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl group is electron-withdrawing, which can affect the compound’s reactivity .Scientific Research Applications
Fluorine-Containing Heterocycles
- Research Context: This study explores the synthesis and reactions of new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines, which are structurally related to the compound . These compounds are significant for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Abdel-Monem, Mohamed, & Bakhite, 2001).
Synthesis of Potent Thrombin Inhibitors
- Biological Application: In this research, the creation of 2-(2-Chloro-6-fluorophenyl)acetamides, including similar structures to the specified compound, is highlighted. These acetamides are noted as potent thrombin inhibitors, showcasing the compound's relevance in developing new therapeutic agents (Lee et al., 2007).
Herbicide Antidote Potential
- Agricultural Chemistry: A series of functionalized 3-(substituted amino)thieno[2,3-b]pyridines, structurally related to the compound , have been prepared and evaluated as herbicide antidotes. This highlights the potential agricultural applications of such compounds (Dotsenko et al., 2019).
Synthesis of Pyridinium Salts and Pyridin-2-onen
- Chemical Synthesis and Structure Elucidation: This research delves into synthesizing various pyridinium salts and fused pyridin-2-onen, starting from chloroacetamides similar to the compound of interest. These findings are crucial for understanding the compound's chemical behavior and potential applications in synthesizing complex molecules (Rehwald et al., 2000).
Synthesis of Biological Active Furo-, Pyrazolo-, and Thieno-pyridines
- Pharmaceutical Chemistry: This paper discusses synthesizing furo-, pyrazolo-, and thieno-pyridines with anticipated biological activities, starting from compounds including 3-Cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one, a close analogue of the compound . Such research is fundamental in discovering new pharmacologically active compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-7-4-6(12(14,15)16)5-18-10(7)9(11(17)19)8-2-1-3-20-8/h1-5,9H,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOPPXJOFQLSHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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